molecular formula C11H16O5 B1240483 Depdecin

Depdecin

Cat. No. B1240483
M. Wt: 228.24 g/mol
InChI Key: WWAQOPQUSWZTHG-SHEFQFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Depdecin is a polyketide that is depudecin with a methyl hydrogen substituted with a hydroxy group. It has a role as a metabolite. It is a polyketide and an epoxide. It derives from a depudecin.

Scientific Research Applications

  • Dual-Energy Imaging Systems Optimization :

    • S. Richard & J. Siewerdsen (2006) discussed the optimization of dual-energy imaging systems, particularly for flat-panel detectors. This research has applications in thoracic and cardiac imaging, among other medical procedures.
  • Population Diversity in Differential Evolution Studies :

    • Ming Yang et al. (2015) focused on enhancing population diversity in differential evolution studies. The implications of this research are significant in fields like algorithm development and computational optimization.
  • Targeted Protein Degradation and Autophagy in Medicinal Research :

    • Xiang Li et al. (2023) explored the use of autophagic degraders in treating diseases, particularly neurodegenerative conditions. This highlights advancements in medicinal research and drug development.
  • Dielectrophoresis in Biotechnology :

    • Benjamin Sarno et al. (2020) reviewed the use of dielectrophoresis, a technique with applications in manipulating biological molecules and cells, which is crucial for biotechnology and clinical research.
  • DEPDC5 Mutations and Nocturnal Frontal Lobe Epilepsy :

    • F. Picard et al. (2014) investigated the role of DEPDC5 mutations in familial epilepsy, offering insights into genetic research and neurological disorders.

properties

Product Name

Depdecin

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyprop-2-enyl]oxiran-2-yl]ethenyl]oxiran-2-yl]ethane-1,2-diol

InChI

InChI=1S/C11H16O5/c1-2-6(13)10-8(15-10)3-4-9-11(16-9)7(14)5-12/h2-4,6-14H,1,5H2/b4-3+/t6-,7-,8+,9+,10+,11+/m1/s1

InChI Key

WWAQOPQUSWZTHG-SHEFQFEDSA-N

Isomeric SMILES

C=C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](CO)O)O

SMILES

C=CC(C1C(O1)C=CC2C(O2)C(CO)O)O

Canonical SMILES

C=CC(C1C(O1)C=CC2C(O2)C(CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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